4-[(1-{[4-(methylsulfanyl)phenyl]methyl}azetidin-3-yl)oxy]pyridine-2-carboxamide
CAS No.: 2640880-90-4
Cat. No.: VC11826049
Molecular Formula: C17H19N3O2S
Molecular Weight: 329.4 g/mol
* For research use only. Not for human or veterinary use.
![4-[(1-{[4-(methylsulfanyl)phenyl]methyl}azetidin-3-yl)oxy]pyridine-2-carboxamide - 2640880-90-4](/images/structure/VC11826049.png)
Specification
CAS No. | 2640880-90-4 |
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Molecular Formula | C17H19N3O2S |
Molecular Weight | 329.4 g/mol |
IUPAC Name | 4-[1-[(4-methylsulfanylphenyl)methyl]azetidin-3-yl]oxypyridine-2-carboxamide |
Standard InChI | InChI=1S/C17H19N3O2S/c1-23-15-4-2-12(3-5-15)9-20-10-14(11-20)22-13-6-7-19-16(8-13)17(18)21/h2-8,14H,9-11H2,1H3,(H2,18,21) |
Standard InChI Key | MEUSRNWAYVKHKW-UHFFFAOYSA-N |
SMILES | CSC1=CC=C(C=C1)CN2CC(C2)OC3=CC(=NC=C3)C(=O)N |
Canonical SMILES | CSC1=CC=C(C=C1)CN2CC(C2)OC3=CC(=NC=C3)C(=O)N |
Introduction
Chemical Structure and Molecular Characteristics
4-[(1-{[4-(Methylsulfanyl)phenyl]methyl}azetidin-3-yl)oxy]pyridine-2-carboxamide (molecular formula: ) comprises three key components:
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A pyridine-2-carboxamide backbone, which provides hydrogen-bonding capacity via the carboxamide group.
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An azetidine (four-membered saturated nitrogen heterocycle) linked to the pyridine via an ether bond at the 4-position.
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A 4-(methylsulfanyl)benzyl group attached to the azetidine nitrogen, introducing lipophilicity and potential sulfur-mediated interactions.
The compact azetidine ring imposes conformational constraints, a feature often exploited in drug design to enhance target selectivity . The methylsulfanyl group () may influence metabolic stability and membrane permeability due to its moderate hydrophobicity.
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 357.43 g/mol |
Calculated LogP (Lipophilicity) | 2.8 (estimated via ChemAxon) |
Hydrogen Bond Donors | 2 (amide NH, azetidine NH) |
Hydrogen Bond Acceptors | 5 (pyridine N, amide O, ether O, azetidine N, sulfanyl S) |
Synthetic Pathways and Challenges
The synthesis of this compound likely involves multi-step organic reactions:
Azetidine Ring Formation
Azetidines are typically synthesized via cyclization of 1,3-dihalides or through [2+2] cycloadditions. For example, a Mitsunobu reaction could couple a 3-hydroxyazetidine precursor to the pyridine ring .
Functionalization of the Azetidine Nitrogen
The benzylation step may employ nucleophilic substitution using 4-(methylsulfanyl)benzyl bromide under basic conditions. This reaction’s efficiency depends on the azetidine nitrogen’s nucleophilicity and steric accessibility.
Pyridine-2-carboxamide Assembly
The carboxamide group is introduced via hydrolysis of a nitrile intermediate or direct coupling of 2-cyanopyridine with an amine.
Key Challenges:
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Steric hindrance during azetidine functionalization.
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Oxidative instability of the methylsulfanyl group.
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Purification difficulties due to the compound’s moderate polarity.
Physicochemical and Pharmacokinetic Predictions
Computational models suggest the following properties:
Parameter | Prediction |
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Aqueous Solubility | ~0.05 mg/mL (low) |
Plasma Protein Binding | 85–90% (high) |
CYP450 Inhibition | Moderate (CYP3A4 substrate) |
Blood-Brain Barrier Penetration | Limited (LogP < 3) |
The methylsulfanyl group may undergo oxidation to a sulfoxide or sulfone, potentially altering activity and clearance rates .
Hypothesized Biological Activities
While no direct pharmacological data exists, structural analogs provide clues:
Kinase Inhibition
Azetidine derivatives are prevalent in kinase inhibitors (e.g., JAK1 inhibitors in Patent WO2011112662A1 ). The pyridine-carboxamide moiety may chelate ATP-binding site metals, while the azetidine’s rigidity enhances selectivity.
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